N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride
Description
N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride is a pyrazole-based amine hydrochloride derivative. Its structure features a dichlorinated pyrazole ring substituted with a methyl group at the 1-position and a methylamine moiety at the 3-position, with the latter forming a hydrochloride salt. This compound has been listed as discontinued by CymitQuimica, though its exact applications remain unspecified . The discontinuation may relate to synthesis challenges, commercial viability, or regulatory factors.
Properties
IUPAC Name |
1-(4,5-dichloro-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2N3.ClH/c1-9-3-4-5(7)6(8)11(2)10-4;/h9H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETOJGFHLXLNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C(=C1Cl)Cl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Methylamine Derivative: The pyrazole derivative is then reacted with formaldehyde and methylamine to form the N-methylamine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyrazole derivatives.
Scientific Research Applications
N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrazole ring play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division or signal transduction.
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards
USP Sibutramine-Related Compounds :
The United States Pharmacopeia (USP) lists several structurally related hydrochlorides under sibutramine reference standards, including N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride (Related Compound D) .
| Property | Target Compound | USP Sibutramine-Related Compound D |
|---|---|---|
| Core Structure | Dichlorinated pyrazole ring | 4-Chlorophenyl-substituted cyclobutane ring |
| Functional Groups | -NHCH3 (methylamine) as hydrochloride | -NHCH3 (methylamine) as hydrochloride, with cyclobutyl and branched alkyl chain |
| Chlorination Pattern | 4,5-Dichloro on pyrazole | 4-Chloro on phenyl ring |
| Potential Applications | Undisclosed (discontinued) | Impurity reference standard for sibutramine, a weight-loss drug (withdrawn due to cardiovascular risks) |
The cyclobutyl and phenyl groups in Related Compound D introduce steric bulk, likely altering solubility and metabolic stability compared to the pyrazole-based target compound.
Dichlorobenzyl-Methylamine Derivatives
N-(2,4-Dichlorobenzyl)-N-methylformamide and N,N-di-(2,4-dichlorobenzyl)-N-methylamine are synthesized via rapid methods (10-minute reactions) with yields of 44.2% and 35.7%, respectively .
| Property | Target Compound | N-(2,4-Dichlorobenzyl)-N-methylformamide |
|---|---|---|
| Core Structure | Pyrazole ring with dichloro substituents | Dichlorobenzyl group linked to methylformamide |
| Synthesis Yield | Not reported (discontinued) | 44.2% |
| Functional Groups | Methylamine hydrochloride | Formamide and methylamine |
| Chlorination Pattern | 4,5-Dichloro on pyrazole | 2,4-Dichloro on benzyl |
Pyrazole Carboxamide Analogues
Pyrazole carboxamides such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) exhibit yields of 68% and melting points of 133–135°C .
| Property | Target Compound | Compound 3a |
|---|---|---|
| Core Structure | Dichlorinated pyrazole with methylamine | Dichlorinated pyrazole with carboxamide and cyano groups |
| Functional Groups | Methylamine hydrochloride | Carboxamide, cyano, and phenyl substituents |
| Melting Point | Not reported | 133–135°C |
| Yield | Discontinued | 68% |
The carboxamide and cyano groups in 3a enhance hydrogen-bonding capacity, likely improving crystallinity and thermal stability compared to the target compound’s simpler amine structure.
Key Research Findings and Implications
Structural Flexibility vs. However, the absence of stabilizing groups (e.g., carboxamide in 3a) may limit its crystallinity and shelf life, contributing to discontinuation .
Synthesis Challenges :
- Rapid synthesis methods for dichlorobenzyl derivatives (44.2% yield in 10 minutes) suggest that the target compound’s pyrazole-based synthesis may involve more complex steps, reducing scalability .
Regulatory and Commercial Factors :
- The discontinuation of the target compound contrasts with the pharmacopeial relevance of sibutramine-related hydrochlorides, highlighting regulatory scrutiny of pyrazole derivatives in pharmaceuticals .
Biological Activity
N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride, a compound with a unique structural framework, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 230.52 g/mol. The compound features a pyrazole ring substituted with dichlorine and a methylamine functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉Cl₂N₃ |
| Molecular Weight | 230.52 g/mol |
| CAS Number | 1431963-61-9 |
| Synonyms | 1-(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclization of Precursors : Utilizing hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
- Chlorination and Methylation : Employing reagents like thionyl chloride and methyl iodide to introduce dichlorine and methyl groups.
- Final Formulation : Reacting the chlorinated and methylated pyrazole with appropriate amines in the presence of a base.
The biological activity of N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, blocking substrate access.
- Protein Interactions : It can disrupt critical protein-protein interactions essential for cellular functions.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds similar in structure have shown effective inhibition of cancer cell proliferation in vitro .
- DPP-IV Inhibition : Similar compounds have been evaluated as DPP-IV inhibitors, demonstrating improved insulin sensitivity and potential therapeutic benefits for diabetes management .
- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are crucial for understanding the compound's therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
